Product packaging for Fmoc-Alg(Z)2-OH(Cat. No.:)

Fmoc-Alg(Z)2-OH

Cat. No.: B13149562
M. Wt: 636.6 g/mol
InChI Key: XCMJTCOTFNNPLQ-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Alg(Z)2-OH is a specially designed, protected amino acid building block critical for solid-phase peptide synthesis (SPPS). Its structure features the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino function, which allows for orthogonal deprotection under mild basic conditions. The side chain is further protected with benzyloxycarbonyl (Z) groups, ensuring stability during the iterative coupling and deprotection cycles of Fmoc-SPPS. This reagent is essential for the incorporation of a modified arginine analogue into growing peptide chains, enabling researchers to explore complex peptide structures for various applications. Its primary research value lies in drug discovery and development, where it can be used to create peptide-based therapeutics with enhanced stability or specific biological activities. The protected nature of the compound prevents unwanted side reactions, facilitating the synthesis of high-purity, complex peptides for biochemical and pharmacological research. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H32N4O8 B13149562 Fmoc-Alg(Z)2-OH

Properties

Molecular Formula

C35H32N4O8

Molecular Weight

636.6 g/mol

IUPAC Name

(2S)-3-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C35H32N4O8/c40-31(41)30(37-33(42)47-22-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29)19-36-32(38-34(43)45-20-23-11-3-1-4-12-23)39-35(44)46-21-24-13-5-2-6-14-24/h1-18,29-30H,19-22H2,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t30-/m0/s1

InChI Key

XCMJTCOTFNNPLQ-PMERELPUSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

Integration of Fmoc Alg Z 2 Oh into Complex Molecular Architectures

Solid-Phase Synthesis (SPS) Approaches Utilizing Fmoc-Alg(Z)2-OH

Solid-phase synthesis (SPS) is a cornerstone of modern peptide and glycopeptide synthesis, and this compound is well-suited for this methodology. chemimpex.com The Fmoc group serves as a temporary protecting group for the α-amino group, which can be selectively removed under mild basic conditions, typically with piperidine (B6355638), to allow for chain elongation. chempep.compeptide.com The acid-labile Z groups on the side chain, along with other side-chain protecting groups, remain intact during the iterative cycles of Fmoc deprotection and coupling, ensuring the integrity of the final molecule until the final cleavage and deprotection step. peptide.com

The standard Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS) is a widely adopted method for creating peptides. nih.gov This process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid resin support. peptide.com The integration of carbohydrate moieties, such as those derived from alginate, into a peptide sequence to form glycoconjugates requires specific adaptations to these standard protocols. youngin.com

The synthesis of glycopeptides often starts with a resin loaded with an initial amino acid. The peptide chain is then extended using an automated peptide synthesizer with standard Fmoc-amino acids. The introduction of a glycosylated amino acid, which could be a derivative of this compound, is typically performed manually. The Fmoc protecting group is removed using a solution of 20% piperidine in a solvent like N-methylpyrrolidone (NMP). The subsequent coupling of the next amino acid is then carried out.

For the synthesis of more complex structures, such as bicyclic peptides, Fmoc-protected amino acid derivatives are coupled to a resin-bound peptide. uu.nl This allows for the creation of precursor peptides that can then undergo further reactions, like ring-closing metathesis, to form the final, complex structure. uu.nl

The choice of resin is a critical first step in solid-phase peptide synthesis (SPPS) as it determines the C-terminal functionality of the resulting peptide and influences the conditions for cleavage. uci.edu For the synthesis of peptide acids, 2-chlorotrityl chloride (2-CTC) resin or Wang resin are common choices. uci.edu If a peptide amide is desired, Rink amide resin is typically used. uci.edu The physical properties of the resin, such as mesh size, are also important, especially for automated synthesis, to prevent issues like clogging of the reaction vessel. uci.edu

The loading of the first amino acid onto the resin is a crucial step that involves covalently linking the amino acid to the solid support. uci.edu For 2-chlorotrityl chloride resin, this is typically achieved by reacting the Fmoc-amino acid with the resin in the presence of a base like 2,4,6-collidine in a solvent such as dichloromethane (B109758) (CH2Cl2). uci.edu After the initial loading, any unreacted sites on the resin are often "capped" to prevent the formation of deletion sequences. This is commonly done using a mixture of methanol (B129727) and a base. uci.edu

For the synthesis of protected peptide fragments, highly acid-sensitive resins like 2-chlorotrityl, Sieber amide, and Ramage amide resins are employed. merckmillipore.com These resins allow for the cleavage of the protected peptide from the solid support under very mild acidic conditions, leaving the side-chain protecting groups intact. The loading of these resins must be carefully optimized to ensure efficient synthesis and to avoid side reactions.

The modification of alginate, a natural polysaccharide, can be achieved through various chemical methods, including crosslinking and derivatization, to alter its properties for specific applications. ijcr.infonih.gov While direct loading of this compound onto a resin is not explicitly detailed in the provided context, the principles of loading other Fmoc-amino acids and the chemical modification of alginates suggest that similar strategies would be applicable. The carboxyl groups of alginate can be activated for reaction with other molecules, a principle that could be adapted for attachment to a resin. nih.gov

Table 1: Common Resins for Fmoc-SPPS and Their Characteristics

Resin TypeC-Terminal FunctionalityCleavage ConditionsKey Features
2-Chlorotrityl Chloride (2-CTC) Carboxylic AcidVery mild acid (e.g., 1% TFA)Suitable for protected peptide fragments; sterically hindered to reduce side reactions. uci.edu
Wang Resin Carboxylic AcidStrong acid (e.g., TFA)Standard resin for peptide acids. youngin.comuci.edu
Rink Amide Resin AmideStrong acid (e.g., TFA)Standard resin for peptide amides. uci.edu
Sieber Amide Resin AmideMild acidSuitable for protected peptide amides. merckmillipore.com
Ramage Amide Resin AmideMild acidAnother option for protected peptide amides. merckmillipore.com
NovaSyn® TGT Resin Carboxylic AcidVery mild acidAcid-sensitive resin for protected peptide synthesis.

In Fmoc solid-phase peptide synthesis (SPPS), the formation of the amide bond between the carboxyl group of the incoming amino acid and the deprotected amino group of the resin-bound peptide is facilitated by coupling reagents. fiveable.me The choice of these reagents is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization. chempep.combachem.com

Common classes of coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), and phosphonium (B103445) or aminium/uronium salts like BOP, PyBOP, HBTU, and HATU. chempep.combachem.com Carbodiimides can be used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt, to suppress racemization and improve reaction rates. chempep.com Phosphonium and aminium/uronium reagents are generally very efficient but require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.com

For particularly challenging couplings, such as those involving sterically hindered amino acids, more potent reagents like HATU or PyBOP are often recommended. chempep.com The reaction conditions, including solvent, temperature, and reaction time, must also be optimized. Solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used. In some cases, increasing the temperature, with or without microwave irradiation, can help to overcome difficult couplings. peptide.com

The synthesis of glycopeptides, which may involve the incorporation of alginate derivatives, often requires careful selection of coupling conditions. For instance, the coupling of glycosyl amino acids can be carried out using HBTU and HOBt with N-methylmorpholine as the base. In other cases, a combination of DIC and HOBt is used. researchgate.net For the synthesis of complex structures like bicyclic peptides, BOP in the presence of DIPEA has been used effectively. uu.nl

Table 2: Common Coupling Reagents in Fmoc-SPPS

Reagent ClassExamplesAdditives/Co-reagentsKey Characteristics
Carbodiimides DCC, DIC, EDCHOBt, HOAt, OxymaPureMinimizes racemization when used with additives. chempep.combachem.com DIC is favored in automated SPPS due to the solubility of its urea (B33335) byproduct. bachem.com
Phosphonium Salts BOP, PyBOPDIPEA, NMMHigh coupling rates, but can affect phosphorylated amino acids. chempep.combachem.com
Aminium/Uronium Salts HBTU, TBTU, HATU, COMUDIPEA, NMMVery popular and efficient; require a base. chempep.combachem.com HATU is particularly potent for difficult couplings. chempep.com

During solid-phase peptide synthesis (SPPS), several challenges can arise that compromise the yield and purity of the final product. Two of the most significant are peptide aggregation and the occurrence of various side reactions. peptide.com

Aggregation is the self-association of peptide chains on the resin, which can hinder the accessibility of the N-terminus for both deprotection and coupling reactions. peptide.com This phenomenon is sequence-dependent, with hydrophobic sequences being more prone to aggregation. peptide.com Strategies to mitigate aggregation include:

Solvent Modification : Switching to more polar solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) or structure-disrupting additives like ethylene (B1197577) carbonate. peptide.com

Elevated Temperature : Performing coupling reactions at higher temperatures, sometimes with microwave assistance, can disrupt the hydrogen bonds that cause aggregation. peptide.com

Backbone Protection : Incorporating backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or using pseudoproline dipeptides can disrupt secondary structure formation. peptide.com

Side Reactions are another major concern in Fmoc-SPPS. Some of the most common include:

Aspartimide Formation : This occurs at aspartic acid residues and can be catalyzed by both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. iris-biotech.denih.gov It can lead to a mixture of α- and β-coupled peptides. Using protecting groups like Dmb on the preceding glycine (B1666218) residue or adding acidic modifiers to the piperidine solution can reduce this side reaction. nih.gov

Diketopiperazine Formation : This is prevalent at the dipeptide stage, especially when proline is one of the first two amino acids. peptide.comiris-biotech.de Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this intramolecular cyclization. peptide.com

Racemization : The loss of chiral integrity can occur during the activation step of coupling, particularly for amino acids like histidine and cysteine. chempep.comnih.gov This can be minimized by avoiding pre-activation and using carbodiimide-based coupling methods or specific additives. bachem.comnih.gov

The use of specialized building blocks, such as Fmoc-Arg(Z)2-OH, requires careful consideration of these challenges to ensure successful synthesis. chemimpex.com

Coupling Reagent Selection and Reaction Condition Optimization

Solution-Phase Synthetic Strategies

While solid-phase synthesis is dominant, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides and for specific synthetic strategies like fragment condensation.

Fragment condensation is a powerful strategy in which protected peptide segments are synthesized separately and then coupled together in solution to form the final, larger peptide or glycopeptide. This approach can be more efficient for long sequences than a purely stepwise solid-phase synthesis.

In the context of glycopeptide synthesis, a glycosylated peptide fragment can be prepared and then coupled to another peptide segment. The use of building blocks like this compound would be integrated into the synthesis of one of these fragments. The Z groups on the arginine side chain provide stable protection during the fragment synthesis and coupling steps. peptide.com

A key challenge in fragment condensation is ensuring high coupling yields and minimizing racemization at the C-terminal residue of the activated peptide fragment. researchgate.net Reagents like DIC/HOBt are often employed for the coupling step. researchgate.net One successful approach involves dissolving the C-unprotected peptide fragment, along with the coupling reagents, in a "swelling volume" of a suitable solvent and adding this to the N-deprotected fragment. researchgate.net This method has been shown to significantly improve yields compared to conventional solution-phase coupling. researchgate.net

The synthesis of complex glycopeptides often involves a combination of solid-phase and solution-phase methods. For instance, protected glycopeptide fragments can be synthesized on a solid support, cleaved while still protected, and then coupled to other fragments in solution. This hybrid approach leverages the advantages of both techniques to assemble complex molecular architectures.

Convergent and Divergent Synthetic Routes

The synthesis of complex molecules can be approached through two primary strategies: convergent and divergent synthesis. Both methodologies can, in principle, utilize this compound as a key component, although specific documented examples for this particular compound are not prevalent in the literature. The choice between these routes depends on the target molecule's architecture and the desired efficiency.

Convergent Synthesis:

In the context of this compound, a convergent approach would involve the independent synthesis of a peptide or organic fragment containing this modified amino acid. This fragment would then be ligated to other pre-synthesized fragments to assemble the final complex molecule. beilstein-journals.org For instance, a peptide segment containing this compound could be synthesized using solid-phase peptide synthesis (SPPS), purified, and then coupled to another peptide or a different molecular entity in solution or on a solid support. acs.orgthermofisher.com This method is particularly advantageous for the preparation of large peptides and small proteins. acs.org

Key Features of Convergent Synthesis with this compound:

FeatureDescription
Fragment Preparation This compound would be incorporated into a peptide fragment using standard Fmoc-SPPS protocols. rsc.org
Fragment Coupling The purified fragment would be coupled to other fragments using chemical ligation techniques, such as native chemical ligation (NCL). beilstein-journals.org
Yield Generally higher overall yield compared to linear synthesis. beilstein-journals.org
Purification Purification of smaller fragments is often simpler than purifying the final large molecule.

Divergent Synthesis:

In contrast, a divergent synthesis begins with a central core molecule, and successive reactions build upon this core to generate a library of related compounds. nih.gov This strategy is highly efficient for creating molecular diversity from a common starting material. beilstein-journals.org

While specific applications of this compound in divergent synthesis are not widely reported, one could envision its use as a branching point in a peptide or other scaffold. After incorporation of this compound into a growing chain, the two Z-protected nitrogens on the side chain could potentially be deprotected and functionalized independently, leading to two distinct branches from a single point. This would allow for the creation of branched peptides or complex glycoconjugates with diverse functionalities. The development of such strategies relies on orthogonal protecting groups that can be selectively removed without affecting other parts of the molecule. sigmaaldrich.com

Potential Divergent Applications of this compound:

ApplicationDescription
Branched Peptides The side chain of Alg(Z)2 could serve as an anchor point for the synthesis of two different peptide chains.
Combinatorial Libraries Generation of a library of compounds by reacting the deprotected side-chain nitrogens with various building blocks.
Complex Scaffolds Creation of unique three-dimensional structures for applications in materials science or drug discovery.

Enzymatic and Chemoenzymatic Assembly into Glycoconjugates

The synthesis of complex glycoconjugates often benefits from the high selectivity and efficiency of enzymatic methods. A chemoenzymatic approach, which combines chemical synthesis with enzymatic transformations, is a powerful strategy for constructing these intricate molecules. d-nb.infonextpeptide.comfrontiersin.org While direct enzymatic incorporation of a bulky, non-natural amino acid like this compound is challenging, it can be incorporated chemically into a peptide backbone, which is then subjected to enzymatic glycosylation. d-nb.info

Glycosyltransferase-Mediated Elongation with Functionalized Building Blocks

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor to an acceptor molecule, which can be a growing glycan chain on a peptide or lipid. frontiersin.org These enzymes are highly specific for both the donor and acceptor substrates, ensuring precise control over the formation of glycosidic linkages. frontiersin.org

In a chemoenzymatic strategy involving this compound, a peptide containing this amino acid would first be synthesized chemically. If this peptide also contains natural amino acid residues that are substrates for glycosyltransferases (e.g., serine or threonine for O-glycosylation, or asparagine in a specific consensus sequence for N-glycosylation), these sites can be enzymatically glycosylated. d-nb.infonextpeptide.com For instance, a peptide containing both this compound and a threonine residue could be subjected to a glycosyltransferase, such as a GalNAc-transferase, to initiate O-linked glycan synthesis on the threonine. d-nb.info Subsequent elongation with other glycosyltransferases can then build up a complex glycan structure. frontiersin.org

Example of a Chemoenzymatic Strategy:

Chemical Synthesis: A peptide is synthesized via SPPS, incorporating this compound at a desired position and a natural glycosylation site (e.g., a threonine residue). d-nb.info

Enzymatic Glycosylation: The purified peptide is then used as a substrate for a glycosyltransferase, which adds a sugar moiety to the threonine residue. d-nb.info

Glycan Elongation: A series of different glycosyltransferases can be used sequentially to build a complex glycan structure on the peptide scaffold. frontiersin.org

Engineered Enzymes for Site-Specific Glycosylation

The natural substrate specificity of glycosyltransferases can be a limitation when working with non-natural building blocks. However, protein engineering techniques have been used to create mutant glycosyltransferases with altered substrate specificities. sigmaaldrich.comchemimpex.com These engineered enzymes can recognize and glycosylate non-natural amino acids or modified sugar donors. sigmaaldrich.comchemimpex.com

While there are no specific reports of engineered glycosyltransferases that recognize the this compound side chain directly, the field of enzyme engineering holds promise for the future development of such biocatalysts. nih.gov A more feasible current approach involves the engineering of glycosyltransferases to accept modified sugar donors that can then be attached to a natural amino acid acceptor on a peptide containing this compound. For example, a "bump-and-hole" engineering strategy can create a glycosyltransferase that specifically uses a chemically modified sugar substrate, allowing for the targeted installation of unique glycan structures. nih.gov

Furthermore, engineered enzymes could potentially be used for site-specific glycosylation by recognizing a specific peptide sequence or "tag" that has been incorporated into the protein. sigmaaldrich.com This would allow for precise control over the location of glycosylation on a complex molecule that includes this compound.

Advanced Applications in Chemical Biology and Materials Science Research

Engineering of Neo-Glycoconjugates for Research Probes

Neo-glycoconjugates are synthetic constructs that mimic natural glycoproteins and are invaluable tools for studying the complex roles of carbohydrates in biological systems. chemrxiv.orgnih.govsussex-research.com The synthesis of these probes often relies on modular building blocks that can be incorporated into peptides or other scaffolds.

Synthesis of Glycopeptide Libraries for Structure-Activity Relationship Studies

The creation of glycopeptide libraries is a powerful method for investigating how glycosylation affects peptide structure and function, which is crucial for understanding cell-cell recognition, immune responses, and disease pathogenesis. beilstein-journals.orgresearchgate.net The synthesis of these libraries is commonly achieved through solid-phase peptide synthesis (SPPS), where Fmoc-protected amino acids and glycoamino acids are sequentially coupled to a solid support. oup.comacs.org

A functionalized building block like Fmoc-Alg(Z)2-OH would be incorporated into a peptide sequence using standard SPPS protocols. The Fmoc group provides temporary protection of the N-terminus, which is removed at each cycle to allow for chain elongation. The side chain, represented by "Alg(Z)2," would carry a specific functionality, potentially a carbohydrate or a reactive handle for attaching a glycan moiety post-synthesis. The use of such specialized monomers allows for the precise placement of glycosylation within a peptide sequence.

Key steps in glycopeptide library synthesis using an Fmoc-based strategy include:

Resin Loading: Attaching the first Fmoc-protected amino acid to a solid support.

Deprotection: Removing the Fmoc group, typically with a piperidine (B6355638) solution, to expose the free amine for the next coupling step. oup.com

Coupling: Adding the next Fmoc-protected amino acid (such as a standard amino acid, a glycoamino acid, or a functionalized block like this compound) with activating reagents (e.g., HBTU, HATU) to form a peptide bond. beilstein-journals.orgoup.com

Iteration: Repeating the deprotection and coupling steps until the desired glycopeptide sequence is assembled.

Cleavage and Final Deprotection: Releasing the completed glycopeptide from the resin and removing any remaining side-chain protecting groups to yield the final product. beilstein-journals.org

This systematic approach enables the production of a large number of distinct glycopeptides, which can then be screened to determine structure-activity relationships, for example, by testing their binding affinity to specific lectins or antibodies. researchgate.netoup.com

Development of Glycomimetic Constructs

Glycomimetics are molecules designed to imitate the structure and function of natural carbohydrates but with improved stability or modified activity. frontiersin.orgrsc.org They are critical for developing therapeutic agents that can intercept carbohydrate-protein interactions involved in diseases like cancer and inflammation. frontiersin.orgnih.gov

Peptide-based constructs are an attractive platform for creating glycomimetics. google.comresearchgate.net By arranging specific amino acid side chains in a defined three-dimensional space, a peptide can present a pharmacophore that mimics the key hydroxyl and hydrophobic groups of a target carbohydrate. A building block like this compound could be used to introduce a crucial part of this mimetic structure. The "Alg" moiety could be designed to present a specific functional group that is essential for binding to a carbohydrate-binding protein (lectin). The synthesis would follow established peptide chemistry, providing precise control over the final architecture of the glycomimetic construct.

Functional Hydrogel and Scaffold Design Utilizing Alginate Derivatives

Alginate, a natural polysaccharide derived from brown seaweed, is widely used in biomedical applications due to its biocompatibility and ability to form hydrogels through ionic cross-linking. nih.govresearchgate.net Modifying alginate or combining it with other molecules, such as peptides, can create advanced functional materials.

Fabrication of Bio-Inspired Polymeric Networks

Bio-inspired polymeric networks aim to replicate the structure and function of the natural extracellular matrix (ECM), which provides structural support and biochemical cues to cells. Alginate hydrogels serve as a foundational material for these constructs. researchgate.net They can be modified by covalently attaching peptides, such as the RGD sequence, to enhance cell adhesion. researchgate.netacs.org Furthermore, blending alginate with other polymers or self-assembling molecules can create hybrid networks with tunable mechanical properties and bioactivity. nih.govacs.org

Modulating Self-Assembly and Supramolecular Organization with Fmoc-Modified Components

A sophisticated strategy for engineering advanced hydrogels involves the use of low-molecular-weight gelators (LMWGs), particularly peptides modified with an N-terminal Fmoc group. mdpi.comnih.gov The aromatic Fmoc moiety drives self-assembly through π-π stacking interactions, while the peptide portion contributes to a hydrogen-bonded network, leading to the formation of nanofibers that entangle to form a hydrogel. nih.govrsc.orgrsc.org

When Fmoc-modified peptides are incorporated into an alginate solution, a hybrid hydrogel with an interpenetrating network (IPN) can be formed. nih.govnih.govrsc.org In these systems, the alginate forms a primary network, often cross-linked with calcium ions, while the Fmoc-peptide self-assembles into a secondary nanofibrous network. nih.govd-nb.info This co-assembly process results in materials with significantly enhanced mechanical properties, such as increased stiffness and stability, compared to either component alone. nih.govrsc.org The final supramolecular organization can be modulated by changing the concentration of the Fmoc-peptide, the pH, or the ionic strength of the medium, allowing for precise control over the hydrogel's architecture and physical properties. nih.govrsc.orgd-nb.info

Investigating Polymer-Peptide Hybrid Systems for Advanced Bioconstructs

Polymer-peptide hybrid systems, especially those combining alginate and self-assembling Fmoc-peptides, represent a versatile platform for creating advanced bioconstructs for tissue engineering and drug delivery. nih.govbiorxiv.orgqmul.ac.uk These hybrid materials synergistically combine the properties of both components: the biocompatibility and gelling capacity of alginate with the tunable self-assembly and bio-functionality of the peptide component.

Research has shown that incorporating Fmoc-diphenylalanine (Fmoc-FF) into alginate produces a rigid, injectable hydrogel with a nanofibrous structure that mimics the native ECM. nih.gov These hybrid gels have demonstrated excellent biocompatibility and support for cell adhesion and proliferation. nih.govnih.gov The self-assembling peptide network can also be used to control the release of encapsulated drugs. For instance, the release of a hydrophobic drug model was sustained and could be controlled by varying the ratio of Fmoc-peptide to alginate in the hydrogel formulation. d-nb.info The thixotropic (shear-thinning) nature of the self-assembled peptide network imparts self-healing and injectable properties to the hybrid gel, making it suitable for minimally invasive applications. biorxiv.org

Bioconjugation Strategies for Functionalization of Macromolecules

The functionalization of macromolecules through bioconjugation is a cornerstone of modern chemical biology and materials science. This process involves the covalent attachment of a molecule (e.g., a peptide, drug, or probe) to a larger macromolecule, such as a protein or a polysaccharide. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to many of these strategies, as it enables the stepwise synthesis of peptides with precisely placed functional groups. nih.gov By incorporating non-canonical or specially modified amino acids into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS), researchers can introduce unique chemical handles. sigmaaldrich-jp.comuci.edu These handles allow the resulting peptide to be selectively conjugated to other molecules, creating advanced functional materials and probes for research and therapeutic applications. chemimpex.com

Site-Specific Labeling and Immobilization Techniques

Site-specific labeling ensures that a probe or tag is attached to a macromolecule at a defined location, preserving the molecule's structure and function. This precision is often achieved using bioorthogonal reactions—chemical reactions that can occur in a biological environment without interfering with native biochemical processes.

A prominent strategy involves the incorporation of azido-functionalized amino acids into peptides. The azide (B81097) group is chemically inert during standard Fmoc-SPPS procedures, which are stable to the piperidine used for Fmoc removal and to trifluoroacetic acid (TFA) used for final cleavage from the resin. sigmaaldrich-jp.commerckmillipore.com This stability allows for the synthesis of an azide-containing peptide, which can then be "clicked" onto a macromolecule containing a terminal alkyne via the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. researchgate.netnih.gov This method provides a powerful tool for site-specific labeling, protein engineering, and immobilization. For instance, researchers have developed hydrophilic, positively charged azido-amino acids to improve the solubility of peptides intended for SPAAC, overcoming a common limitation, especially in systems requiring multiple labels. nih.govnih.gov

Another advanced technique is the use of genetically encoded aldehyde tags. A specific peptide sequence, as short as six residues (e.g., LCTPSR), can be introduced into a recombinant protein. pnas.org This tag is recognized by a formylglycine-generating enzyme (FGE), which oxidizes the cysteine residue within the tag to a Cα-formylglycine (FGly). This process creates a unique aldehyde handle on the protein, which can be specifically targeted for labeling with molecules bearing hydrazide or aminooxy functionalities. pnas.org Peptides synthesized using Fmoc chemistry can be equipped with these functionalities, enabling their site-specific conjugation to aldehyde-tagged proteins.

Table 1: Research Findings on Fmoc-Azido Acids for Site-Specific Labeling
Fmoc-Amino Acid DerivativeKey Research FindingApplicationReference
Fmoc-L-azidohomoalanineCan be synthesized efficiently from Fmoc-glutamine and is pure enough for direct use in SPPS.Introduction of a bioorthogonal handle for click chemistry, used in synthesizing peptidomimetics and engineered proteins. researchgate.netcam.ac.uk
Fmoc-L-azidoalanineUsed to create constrained peptides (e.g., triazole-based macrocycles) via cycloaddition reactions.Development of peptides with stabilized secondary structures. researchgate.netcam.ac.uk
Novel Positively Charged Azido-Amino AcidDesigned to enhance the solubility of peptides for SPAAC reactions, showing efficient ligation with DBCO (0.34 M-1s-1) and BCN (0.28 M-1s-1).Overcomes solubility issues in macromolecules with numerous ligation sites. nih.govnih.gov
General Fmoc-Azido AcidsThe azido (B1232118) group is stable to standard SPPS conditions (TFA and piperidine), allowing for its use in both solid-phase and solution-phase synthesis.General tool for incorporating a latent amine functionality that can be unmasked by reduction. sigmaaldrich-jp.commerckmillipore.com

Development of Hybrid Biomaterials and Probes

The self-assembly of small, synthetic molecules into well-ordered nanostructures is a powerful bottom-up approach for creating novel biomaterials. Aromatic short peptides, particularly when N-terminally protected with an Fmoc group, are highly effective building blocks for such materials. The π-π interactions between the aromatic fluorenyl groups drive the self-assembly of these peptides into nanofibers, which entangle to form hydrogels that can mimic the extracellular matrix. researchgate.netnih.gov

A key area of research is the development of hybrid biomaterials by combining these self-assembling Fmoc-peptides with natural polymers. Polysaccharides such as alginate (Alg) and hyaluronic acid (HA) are widely used due to their biocompatibility and biodegradability, but they often suffer from poor mechanical properties. nih.govnih.gov By physically entrapping these polysaccharides within a nanofibrous network of a self-assembled Fmoc-peptide, such as Fmoc-diphenylalanine (Fmoc-FF), hybrid hydrogels with significantly enhanced stability and mechanical strength can be created without the need for chemical cross-linking agents. nih.gov

These hybrid materials are highly tunable. Research has shown that by combining Fmoc-F₂ with other functionalized Fmoc-amino acids (bearing COOH, NH₂, or OH groups), the mechanical and chemical properties of the resulting hydrogels can be modulated. researchgate.net For example, the elastic moduli of these gels can be tuned over a wide range, from around 500 Pa to over 21 kPa. researchgate.net A hybrid hydrogel composed of Fmoc-FF and hyaluronic acid was shown to have a high storage modulus of 46 kPa and effectively supported the differentiation of pre-osteoblast cells, leading to significant bone regeneration in an in vivo model. nih.gov Similarly, Fmoc-FF has been combined with alginate to create stable hydrogels for biomedical applications. nih.govnih.gov These materials serve as advanced probes and scaffolds for tissue engineering, regenerative medicine, and 3D cell culture. researchgate.netresearchgate.net

Table 2: Research Findings on Fmoc-Peptide Based Hybrid Biomaterials
Hybrid SystemKey Research FindingApplicationReference
Fmoc-F₂ / Fmoc-Amino Acid combinationsProduced fibrous scaffolds with fiber diameters of 32-65 nm. Elastic moduli were tunable, ranging from 502 Pa to 21.2 kPa.Tunable scaffolds for 2D and 3D cell culture for various cell types, including chondrocytes and fibroblasts. researchgate.net
Fmoc-FF / Hyaluronic Acid (HA)Formed a nanofibrous hydrogel with a high storage modulus of 46 kPa. It induced osteogenic differentiation and resulted in ~93% bone restoration in a defect model.Bone regeneration and tissue engineering scaffolds. nih.gov
Fmoc-FF / Alginate (Alg)Combination forms stable hydrogels without chemical cross-linking, leveraging the self-assembly of the peptide component.Biocompatible hydrogels for tissue engineering and cell scaffolding. nih.govnih.gov
PITAU/Alginate with Fmoc-PeptidesA double network (DN) hydrogel was formed by adding self-assembling peptides (Fmoc-Lys-Fmoc-OH, Fmoc-Gly-Gly-Gly-OH) to a pre-formed polymer gel, improving rheological properties.Advanced functional and biocompatible hydrogels for biomedical use. mdpi.com

Methodological Advancements and Analytical Approaches in Research

Spectroscopic and Spectrometric Techniques for Monitoring Reaction Progress

Spectroscopic and spectrometric methods provide real-time or near-real-time information about the chemical transformations occurring during peptide synthesis.

Mass spectrometry (MS) is an indispensable tool for the analysis of peptides and glycopeptides, offering high sensitivity and detailed structural information. nih.gov It allows for the determination of molecular weights, verification of amino acid sequences, and characterization of post-translational modifications, including glycosylation. nih.govnih.gov Recent advancements in MS, such as high-resolution instruments and novel fragmentation techniques, have significantly enhanced the ability to analyze complex glycopeptides. nih.govcreative-proteomics.com

In the context of syntheses involving Fmoc-Alg(Z)2-OH, mass spectrometry is used to confirm the successful incorporation of this modified amino acid into a peptide chain. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. rsc.org Tandem mass spectrometry (MS/MS) provides further structural details by fragmenting the peptide or glycopeptide and analyzing the resulting fragment ions. nih.govfrontiersin.org This can help to pinpoint the location of the Alg(Z)2 moiety within the peptide sequence.

Various MS/MS fragmentation methods, including Higher-Energy Collisional Dissociation (HCD), Electron-Transfer Dissociation (ETD), and combinations like EThcD, are utilized to obtain comprehensive data on both the peptide backbone and the glycan structure. nih.govfrontiersin.org For instance, HCD is effective for fragmenting the glycan portion, while ETD primarily cleaves the peptide backbone, leaving the glycan intact. nih.govfrontiersin.org This complementary information is crucial for the complete characterization of glycopeptides. frontiersin.org

Mass Spectrometry Technique Primary Application in Peptide/Glycopeptide Analysis Relevance to this compound
ESI-MS Determination of molecular weight of peptides and glycopeptides in solution.Confirms the mass of the final peptide containing the Alg(Z)2 moiety.
MALDI-TOF-MS Analysis of complex mixtures and determination of molecular weights of large biomolecules. rsc.orgUseful for rapid screening of synthesis products. rsc.org
Tandem MS (MS/MS) Sequencing of peptides and characterization of post-translational modifications. nih.govfrontiersin.orgConfirms the position of Alg(Z)2 within the peptide sequence and characterizes its structure.
HCD Fragmentation of the glycan portion of glycopeptides. nih.govfrontiersin.orgProvides information on the structure of the glycan attached to the peptide.
ETD Fragmentation of the peptide backbone while preserving the glycan structure. nih.govfrontiersin.orgConfirms the amino acid sequence of the glycopeptide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of molecules in solution and in the solid state. numberanalytics.comillinois.edursc.org In the synthesis of complex molecules like those derived from this compound, NMR is essential for verifying the structure of synthetic intermediates and the final products. numberanalytics.comnumberanalytics.com

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of protons and carbons in the molecule. ipb.pt For a compound like this compound, these spectra can confirm the presence of the Fmoc, allyl, and benzyloxycarbonyl (Z) protecting groups.

Two-dimensional (2D) NMR techniques offer more detailed structural insights by revealing correlations between different nuclei. numberanalytics.comipb.pt

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish the connectivity of atoms within the amino acid residue. numberanalytics.comnumberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. numberanalytics.comnumberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework. numberanalytics.comnumberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing information about the conformation and stereochemistry of the molecule. numberanalytics.comnumberanalytics.com

These advanced NMR methods are invaluable for confirming the successful synthesis of this compound and for characterizing the structure of peptides and glycopeptides derived from it, ensuring the correct stereochemistry and connectivity of all atoms. ipb.ptbeilstein-journals.org

NMR Technique Information Provided Application to this compound Intermediates
¹H NMR Chemical environment of protons.Confirms the presence of characteristic protons of the Fmoc, allyl, and Z groups.
¹³C NMR Chemical environment of carbon atoms.Verifies the carbon skeleton of the molecule.
COSY Proton-proton coupling. numberanalytics.comnumberanalytics.comEstablishes the connectivity of protons within the amino acid.
HSQC Direct proton-heteroatom correlation. numberanalytics.comnumberanalytics.comLinks protons to their attached carbons or nitrogens.
HMBC Long-range proton-heteroatom correlation. numberanalytics.comnumberanalytics.comConnects different parts of the molecule, confirming the overall structure.
NOESY Spatial proximity of protons. numberanalytics.comnumberanalytics.comDetermines the 3D structure and stereochemistry.

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is central to modern solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical step that must be carefully monitored to ensure the reaction goes to completion. researchgate.net Spectrophotometry provides a simple and effective method for this purpose. iris-biotech.de

The Fmoc group is cleaved by a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.dersc.org This reaction releases dibenzofulvene (DBF), which can further react with piperidine to form a piperidine-dibenzofulvene adduct. researchgate.netiris-biotech.de This adduct has a strong UV absorbance at specific wavelengths, typically around 301 nm. rsc.orgresearchgate.net

By measuring the absorbance of the solution at this wavelength after the deprotection step, the amount of released Fmoc group can be quantified using the Beer-Lambert law. iris-biotech.de This allows for real-time monitoring of the deprotection reaction, ensuring that the Fmoc group has been completely removed before the next amino acid is coupled. researchgate.netiris-biotech.de This is particularly important when synthesizing "difficult" sequences where deprotection may be slower or incomplete. researchgate.net Incomplete deprotection can lead to the formation of deletion sequences, where an amino acid is missing from the final peptide.

Parameter Description
Principle The cleavage of the Fmoc group by a base releases dibenzofulvene (DBF), which forms a UV-active adduct with piperidine. researchgate.netiris-biotech.de
Wavelength The piperidine-DBF adduct is typically monitored at approximately 301 nm. rsc.orgresearchgate.net
Application Quantitative monitoring of Fmoc deprotection in solid-phase peptide synthesis. iris-biotech.de
Significance Ensures complete deprotection, preventing the formation of deletion peptides. researchgate.net

Advanced NMR Spectroscopy for Structural Elucidation of Synthetic Intermediates

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a fundamental technique for the separation, purification, and analysis of complex mixtures. In the context of peptide synthesis, it is essential for isolating the desired product from unreacted starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of peptide and glycopeptide chemistry. It is used extensively for both analytical and preparative purposes. mdpi.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides, where a non-polar stationary phase is used with a polar mobile phase. mdpi.com

During peptide synthesis, analytical RP-HPLC can be used to monitor the progress of coupling and deprotection reactions. sigmaaldrich.com By taking small aliquots from the reaction mixture, the appearance of the product and the disappearance of starting materials can be tracked over time. nih.gov This allows for the optimization of reaction conditions to maximize yield and minimize side reactions.

Once the synthesis is complete, preparative RP-HPLC is the primary method for purifying the crude peptide product. perlan.com.pl The crude mixture is injected onto an HPLC column, and the components are separated based on their hydrophobicity. The fractions containing the pure peptide are collected, and the solvent is removed to yield the final, purified product. The purity of the final product is then confirmed by analytical RP-HPLC, often coupled with mass spectrometry (LC-MS). rsc.org

HPLC Mode Application Purpose in this compound Chemistry
Analytical RP-HPLC Purity assessment and reaction monitoring. sigmaaldrich.comnih.govTo check the purity of this compound and to monitor its incorporation into a peptide chain.
Preparative RP-HPLC Isolation and purification of the target peptide. perlan.com.plTo purify the final peptide containing the Alg(Z)2 moiety from the crude synthesis mixture.
LC-MS Coupled HPLC and mass spectrometry. rsc.orgTo confirm the identity and purity of the purified peptide in a single analysis.

Gel filtration chromatography, also known as size-exclusion chromatography (SEC), separates molecules based on their size in solution. cytivalifesciences.comlcms.cz It is a gentle technique that is well-suited for separating proteins, peptides, and their oligomers under non-denaturing conditions. cytivalifesciences.comnih.gov

In the context of research involving peptides synthesized with this compound, gel filtration can be used to separate monomeric peptides from dimers, trimers, and larger aggregates that may form during synthesis or subsequent handling. nih.gov The separation is achieved by passing the sample through a column packed with a porous gel matrix. cytivalifesciences.com Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying degrees and therefore have a longer path length and elute later. cytivalifesciences.com

This technique is particularly useful for studying the aggregation behavior of peptides, which can be influenced by the presence of specific amino acid residues. nih.gov It can also be used as a final polishing step in a purification workflow to remove any remaining high-molecular-weight or low-molecular-weight impurities. The choice of the gel matrix depends on the size range of the molecules to be separated, with different matrices having different pore sizes and fractionation ranges. cytivalifesciences.comnih.gov

Parameter Description
Principle Separation of molecules based on their hydrodynamic volume (size). cytivalifesciences.com
Application Separation of peptide monomers from oligomers and aggregates. nih.govnih.gov
Stationary Phase Porous gel matrix with a defined pore size distribution. cytivalifesciences.comnih.gov
Mobile Phase An aqueous buffer, often with added salt to minimize non-specific interactions. nih.gov
Elution Order Larger molecules elute before smaller molecules. cytivalifesciences.com

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

In Situ Reaction Monitoring Techniques

One of the most established methods for monitoring the Fmoc deprotection step is UV-Vis spectroscopy . This technique relies on the quantitative measurement of the dibenzofulvene (DBF)-piperidine adduct, a chromophore that forms when the Fmoc protecting group is cleaved by piperidine. iris-biotech.desemanticscholar.org The adduct has a characteristic UV absorbance maximum around 301 nm. iris-biotech.de By continuously monitoring the absorbance of the solution flowing from the reactor, the progress of the deprotection reaction can be tracked in real-time. The reaction is considered complete when the absorbance value reaches a stable plateau, indicating that no more Fmoc groups are being cleaved. This method can also be used to quantify the loading of the first amino acid onto the resin. iris-biotech.de

Refractive Index (RI) monitoring has emerged as a powerful and universal PAT tool for all stages of SPPS, including those involving this compound. digitellinc.comcsic.esoxfordglobal.com The principle of this technique is based on the change in the refractive index of the reaction solution as the concentration of dissolved species changes. digitellinc.com During the coupling step, as the Fmoc-amino acid is transferred from the solution phase to the solid-supported peptide chain, the RI of the solution decreases. Conversely, during the Fmoc deprotection step, the release of the DBF-piperidine adduct into the solution leads to an increase in the RI. digitellinc.com By monitoring these changes, the kinetics of both reactions can be accurately followed, and the endpoint determined when the RI signal stabilizes. csic.es This technique is particularly valuable as it can monitor the entire SPPS cycle—coupling, deprotection, and washing steps—in a non-invasive manner. digitellinc.com

Raman spectroscopy is another valuable in situ monitoring technique. It allows for the direct, non-destructive analysis of the peptide-on-resin. This method can track the disappearance of the Fmoc group's characteristic Raman signals and the appearance of signals corresponding to the growing peptide chain. It is also effective in monitoring the concentration of reagents like piperidine in the reaction and wash solutions.

Detailed Research Findings

The data below, adapted from the findings on Fmoc-Arg(Pbf)-OH, illustrates how reaction kinetics can be monitored. In this experiment, the disappearance of the starting material, Fmoc-Arg(Pbf)-OH, was quantified at different time points using varying concentrations of sodium hydroxide (B78521) as the deprotection agent.

Interactive Data Table: Kinetics of Fmoc Deprotection of an Arginine Derivative

Time (minutes)Remaining Fmoc-Arg(Pbf)-OH (0.05 M NaOH) (%)Remaining Fmoc-Arg(Pbf)-OH (0.1 M NaOH) (%)Remaining Fmoc-Arg(Pbf)-OH (0.25 M NaOH) (%)
0100100100
2857040
5654515
1040202
152580
201520

This table is representative of kinetic data obtainable through in situ monitoring techniques. The data shows that at a higher concentration of the deprotecting agent (0.25 M NaOH), the Fmoc group is completely removed within approximately 15-20 minutes. Such data is crucial for optimizing SPPS protocols to ensure complete deprotection without unnecessary exposure to harsh basic conditions, which could promote side reactions. nih.gov

These in situ monitoring techniques represent significant methodological advancements in peptide synthesis. By providing real-time data on reaction progress, they enable a more controlled, efficient, and reproducible synthesis of complex peptides like those containing the this compound building block.

Theoretical and Mechanistic Investigations in Fmoc Alg Z 2 Oh Chemistry

Computational Modeling of Protecting Group Interactions and Reactivity

Computational modeling has become an indispensable tool for elucidating the intricate interactions that govern the behavior of protected amino acids like Fmoc-Alg(Z)2-OH. The fluorenylmethoxycarbonyl (Fmoc) group, a bulky and aromatic moiety, is known to influence the conformation and reactivity of the amino acid to which it is attached through π-π stacking and hydrophobic interactions. scienceopen.com

Density functional theory (DFT) calculations can be employed to model the conformational preferences of this compound and to understand the electronic effects of the Fmoc and benzyloxycarbonyl (Z) protecting groups on the arginine side chain. These models can predict the stability of different rotamers and the energy barriers associated with conformational changes. For instance, modeling can reveal how the interaction between the Fmoc group and the Z groups affects the accessibility of the guanidinium (B1211019) group for potential side reactions.

Recent studies have utilized computational methods to investigate the self-deprotection of Fmoc-protected peptide intermediates, a phenomenon that can impact synthetic efficiency. acs.org DFT calculations have been used to propose detailed reaction mechanisms for such side reactions, providing a theoretical basis for optimizing reaction conditions to minimize unwanted byproducts. acs.org Furthermore, computational modeling can shed light on the interactions between the protected amino acid and the solvent or solid support, which are crucial for understanding the kinetics and thermodynamics of both deprotection and coupling steps.

Stereochemical Control and Conformational Analysis in Synthesis

Maintaining stereochemical integrity is paramount during peptide synthesis. While the primary chiral center in this compound is at the α-carbon, the potential for epimerization during activation and coupling steps is a significant concern. The bulky nature of both the Fmoc and the twin Z-protecting groups on the arginine side chain can influence the stereochemical outcome of reactions.

Conformational analysis, often aided by techniques like NMR spectroscopy and computational modeling, is crucial for understanding how the three-dimensional structure of this compound affects its reactivity. uu.nl The conformation of the molecule can dictate the accessibility of the carboxylic acid for activation and the subsequent nucleophilic attack by the amine component of the growing peptide chain. Studies have shown that the choice of coupling reagents and reaction conditions can significantly impact the level of racemization. peptide.comnih.gov For example, the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize epimerization by forming less reactive intermediates. peptide.com

Research has also demonstrated a stereochemical preference for heterochiral coupling in competitive peptide synthesis, where the coupling of an N-protected amino acid with an amino acid derivative shows a preference for forming a diastereomer with opposite chirality at the two centers. rsc.org Understanding these preferences is vital for designing synthetic strategies that yield the desired stereoisomer with high purity. The synthesis of complex peptides often involves the careful selection of protecting groups and coupling strategies to control the stereochemistry at each step. nih.gov

Mechanistic Insights into Deprotection and Coupling Reactions

The core of solid-phase peptide synthesis (SPPS) revolves around the repetitive cycles of Nα-Fmoc deprotection and amino acid coupling. embrapa.brwpmucdn.com A thorough understanding of the mechanisms of these reactions is essential for optimizing yields and minimizing side products.

Deprotection: The removal of the Fmoc group is typically achieved by treatment with a secondary amine base, such as piperidine (B6355638), in a polar aprotic solvent like dimethylformamide (DMF). nih.govscholaris.ca The reaction proceeds via a two-step E1cB (elimination, unimolecular, conjugate base) mechanism. nih.govresearchgate.netmdpi.com First, the base abstracts the acidic proton at the C9 position of the fluorene (B118485) ring. nih.govresearchgate.net This is followed by a β-elimination step that cleaves the C-O bond, releasing the free amine, carbon dioxide, and a dibenzofulvene (DBF) intermediate. embrapa.brnih.gov The highly reactive DBF is then scavenged by the amine base to form a stable adduct. nih.govresearchgate.net

The efficiency of this deprotection can be influenced by several factors, including the basicity and concentration of the amine, the solvent, and the nature of the amino acid residue. nih.gov For instance, the deprotection of arginine residues can be slower than that of other amino acids, sometimes necessitating longer reaction times or alternative deprotection reagents. nih.gov

Coupling: The formation of the peptide bond requires the activation of the carboxylic acid of the incoming Fmoc-amino acid. wpmucdn.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and aminium/uronium salts such as HBTU and HATU. peptide.comembrapa.br

The mechanism of carbodiimide-mediated coupling often involves the formation of an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the free amine of the resin-bound peptide. youtube.com To suppress racemization, additives like HOBt or its aza-derivatives are often included. These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to epimerization. peptide.commdpi.com The free amine then attacks the carbonyl carbon of this active ester to form the tetrahedral intermediate, which subsequently collapses to form the desired amide bond and regenerate the additive. embrapa.bryoutube.com

Isonitrile-mediated coupling presents an alternative mechanism where a thioacid reacts with an isonitrile to generate a thio-formimidate carboxylate mixed anhydride (B1165640) intermediate, which is then intercepted by the amine to form the amide bond. nih.gov

Understanding the Influence of Alginate Scaffold on Overall Synthetic Efficiency and Product Integrity

While the name "this compound" contains "Alg," it is important to clarify that this refers to the arginine derivative and not a direct conjugate with an alginate polymer at this stage of single-molecule chemistry. However, peptides synthesized using this compound are frequently conjugated to biomaterials like alginate to create functional scaffolds for tissue engineering and regenerative medicine. ntnu.nomdpi.comnih.gov Alginate, a polysaccharide, typically lacks sites for cell adhesion, and its modification with bioactive peptides is a common strategy to enhance its biological performance. ntnu.nonih.govresearchgate.net

The efficiency of coupling peptides to an alginate scaffold is a critical factor that influences the final product's integrity and bioactivity. Several methods exist for this conjugation, including carbodiimide (B86325) chemistry (e.g., using EDC/NHS) and "click" chemistry reactions. mdpi.comstanford.edu

The properties of the alginate itself can influence the coupling efficiency. For example, the composition of the alginate (i.e., the ratio of mannuronic to guluronic acid residues) can affect the accessibility of its carboxylic acid groups for reaction. ntnu.no The degree of substitution, which is the number of peptide molecules attached per alginate polymer chain, can be controlled by varying the reaction conditions and can be quantified using techniques like NMR spectroscopy. stanford.edu

Emerging Research Frontiers and Future Directions

Development of Next-Generation Alginate-Based Building Blocks

Alginate, a naturally occurring polysaccharide derived from brown algae, is widely recognized for its biocompatibility, biodegradability, and ability to form hydrogels. e-neurospine.orgbohrium.comresearchgate.net These properties make it an attractive material for applications in drug delivery and tissue engineering. e-neurospine.orgbohrium.comtcu.edu The engineering of new alginate polymers with enhanced chemical and physical properties is a key area of research, aiming to develop proteins with novel functions and to create advanced materials for applications like 3D bioprinting. e-neurospine.org

The integration of amino acid derivatives like Fmoc-Alg(Z)2-OH into alginate structures represents a significant step forward. This functionalization can improve the mechanical properties of alginate scaffolds and enhance their bioactivity. nih.gov For instance, the incorporation of specific peptide sequences can promote cell adhesion and proliferation, crucial for tissue regeneration. nih.govresearchgate.net The development of such "next-generation" alginate-based building blocks is focused on creating materials with tailored properties for specific biomedical applications. mdpi.comacs.org

Integration with Orthogonal Chemical and Biological Ligation Methods

The synthesis of complex peptides and bioconjugates often relies on orthogonal protection strategies, where different protecting groups can be removed under distinct conditions without affecting others. peptide.comiris-biotech.denih.gov The Fmoc (9-fluorenylmethoxycarbonyl) group is a widely used protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). altabioscience.comactivotec.com It is base-labile and can be removed under mild conditions, making it compatible with various other protecting groups. iris-biotech.deactivotec.com

The Z (benzyloxycarbonyl) group, on the other hand, is stable to the basic conditions used for Fmoc removal but can be cleaved by hydrogenolysis or strong acids. peptide.combachem.com This orthogonality between the Fmoc and Z groups is crucial for the selective modification of peptide chains. peptide.commasterorganicchemistry.com For example, a lysine (B10760008) residue can be protected with a Z group, allowing for the selective deprotection and modification of other parts of the peptide before the final removal of the Z group. peptide.com

Emerging ligation methods, such as the α-ketoacid-hydroxylamine (KAHA) ligation and native chemical ligation (NCL), offer powerful tools for the assembly of large proteins from smaller peptide fragments. ethz.ch The development of this compound and similar building blocks that are compatible with these ligation chemistries is a key area of future research. This will enable the synthesis of highly complex and functional biomolecules with precisely controlled architectures.

High-Throughput Synthesis and Screening Applications

High-throughput screening (HTS) has become an indispensable tool in drug discovery, allowing for the rapid testing of large compound libraries. plos.orgresearchgate.net The development of HTS assays for evaluating the biological activity of novel peptides and bioconjugates is crucial for accelerating the discovery of new therapeutics. nih.gov

The synthesis of large peptide libraries for HTS applications is often performed using automated solid-phase peptide synthesizers. nih.gov The use of well-defined building blocks like this compound is essential for ensuring the quality and purity of the synthesized peptides. chemimpex.com

A key aspect of HTS is the ability to reliably assess the outcome of the screening. The Z' (Z-prime) value is a statistical parameter used to evaluate the quality of an HTS assay. A Z' value between 0.5 and 1.0 indicates an excellent assay performance. bmglabtech.com The development of robust and reliable HTS assays for screening libraries of compounds derived from this compound will be critical for identifying new drug candidates.

Computational Design and Predictive Modeling for Optimized Syntheses

Computational tools are increasingly being used to design and optimize chemical syntheses. researchgate.net In the context of peptide synthesis, deep learning models are being developed to predict the efficiency of Fmoc deprotection and to minimize aggregation events, which are common challenges in SPPS. amidetech.comacs.org These models can analyze large datasets from automated synthesizers to identify factors that influence synthesis outcomes. acs.orgnih.gov

By representing amino acids and peptide sequences as topological fingerprints, these computational models can map the relationship between sequence, synthesis parameters, and reaction outcomes with high accuracy. acs.orgnih.gov This predictive capability allows for the in silico design of optimized synthesis protocols, saving time and resources. amidetech.com Furthermore, machine learning algorithms can be used to predict the likelihood of successful peptide synthesis based on the amino acid sequence, helping to identify potentially problematic sequences before synthesis is attempted. researchgate.netkcl.ac.uk

The application of these computational methods to the synthesis of peptides and polymers incorporating this compound will enable the rational design of synthetic strategies to achieve higher yields and purity.

Exploration of Novel Bioconjugation Chemistries for this compound Derivatives

Bioconjugation, the process of linking molecules to biomolecules, is a powerful technique for creating novel therapeutics and diagnostic agents. chemimpex.com this compound derivatives, with their multiple functional groups, offer a versatile platform for developing new bioconjugation strategies.

The arginine side chain can be modified to introduce a variety of functionalities, such as fluorescent dyes, imaging agents, or drug molecules. The orthogonality of the Fmoc and Z protecting groups allows for the site-specific modification of the peptide backbone or the arginine side chain. peptide.com

For example, the azido (B1232118) group can be introduced into a peptide chain and then selectively reduced to an amine, which can be further functionalized. Another approach involves the use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to attach molecules to the peptide. The exploration of these and other novel bioconjugation chemistries will expand the utility of this compound derivatives in creating advanced biomaterials and targeted therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.